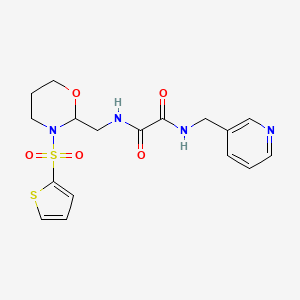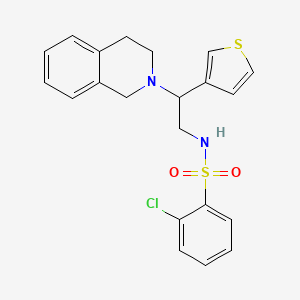
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an organic compound with a complex structure that combines elements from several distinct chemical families. This molecule is primarily known for its applications in scientific research, particularly within the realms of organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a multi-step reaction pathway is typically employed. The synthesis begins with the formation of the core benzenesulfonamide structure, followed by the introduction of the chloro group and the subsequent addition of the isoquinolinyl and thiophenyl moieties. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors. These methods ensure that the compound is produced consistently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoquinolinyl moiety, potentially leading to dechlorination or hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are typically used under mild conditions.
Reduction: Hydrogen gas or metal hydrides (e.g., sodium borohydride) are common.
Substitution: Strong nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation leads to the formation of sulfoxides or sulfones.
Reduction may produce dechlorinated or fully hydrogenated derivatives.
Substitution reactions result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it valuable in material science, particularly in the design of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects is dependent on its application. In a biological context, it may interact with particular enzymes or receptors, influencing biological pathways and processes. The molecular targets and pathways involved often include enzymes responsible for signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
This compound, with its rich structural characteristics and varied applications, represents a fascinating subject for scientific research across multiple disciplines.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMTQDPWAPVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)
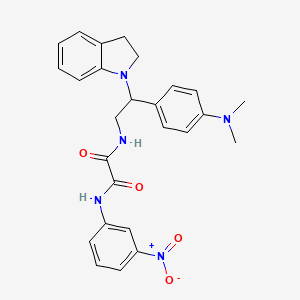
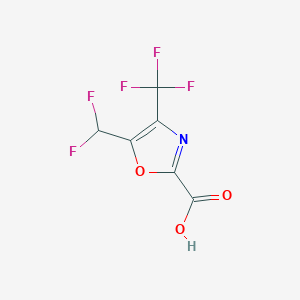
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2748162.png)
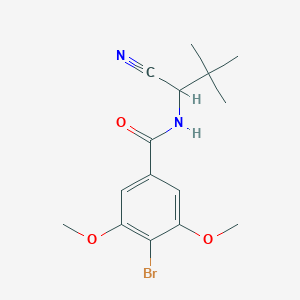
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2748164.png)
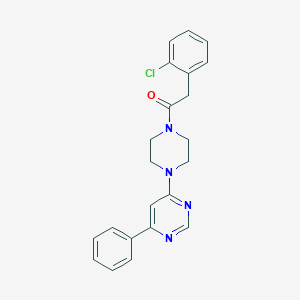
![4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2748166.png)
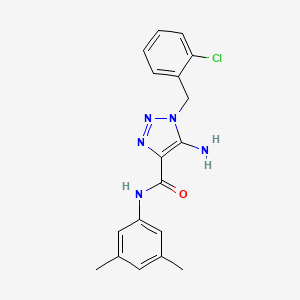
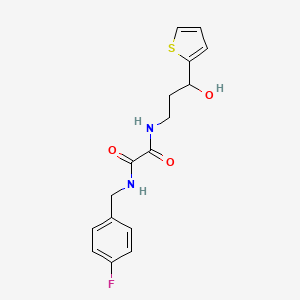
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2748172.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
